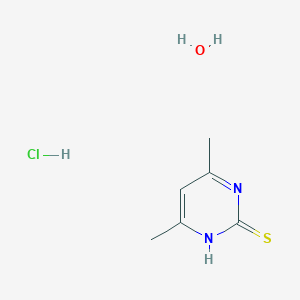
N-(1-Anilino-2,2,2-trichloroethyl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Anilino-2,2,2-trichloroethyl)decanamide: is a synthetic organic compound with the molecular formula C18H27Cl3N2O and a molecular weight of 393.788 g/mol . This compound is characterized by the presence of an anilino group, a trichloroethyl group, and a decanamide chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anilino-2,2,2-trichloroethyl)decanamide typically involves the reaction of 1-anilino-2,2,2-trichloroethane with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1-Anilino-2,2,2-trichloroethane+Decanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis can be scaled up by maintaining stringent control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Anilino-2,2,2-trichloroethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form or even to an ethyl group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), thiols (RSH)
Major Products
Oxidation: Formation of carboxylic acids and amides
Reduction: Formation of less chlorinated or ethyl-substituted derivatives
Substitution: Formation of azido, thiol, or other substituted derivatives
Aplicaciones Científicas De Investigación
N-(1-Anilino-2,2,2-trichloroethyl)decanamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including its potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic applications, such as in drug development.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
Mecanismo De Acción
The mechanism of action of N-(1-Anilino-2,2,2-trichloroethyl)decanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The anilino group may interact with aromatic residues in proteins, affecting their activity. The decanamide chain can influence the compound’s lipophilicity and membrane permeability, impacting its distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Anilino-2,2,2-trichloroethyl)-2-phenylacetamide
- N-(1-Anilino-2,2,2-trichloroethyl)-3-iodobenzamide
- N-(1-Anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
Uniqueness
N-(1-Anilino-2,2,2-trichloroethyl)decanamide is unique due to its long decanamide chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This differentiates it from other similar compounds with shorter or different substituent chains, affecting its reactivity and biological activity.
Propiedades
Número CAS |
302954-41-2 |
|---|---|
Fórmula molecular |
C18H27Cl3N2O |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
N-(1-anilino-2,2,2-trichloroethyl)decanamide |
InChI |
InChI=1S/C18H27Cl3N2O/c1-2-3-4-5-6-7-11-14-16(24)23-17(18(19,20)21)22-15-12-9-8-10-13-15/h8-10,12-13,17,22H,2-7,11,14H2,1H3,(H,23,24) |
Clave InChI |
AKUFSAACBJSLTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077934.png)
![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15077950.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077954.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15077960.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077976.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15077992.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078000.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078001.png)

![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078008.png)
![(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078021.png)
